![molecular formula C7H8Cl2N2O2S B15200638 [2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine CAS No. 111245-85-3](/img/structure/B15200638.png)
[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine is an organic compound with the molecular formula C7H8Cl2N2O2S and a molecular weight of 255.12 g/mol . This compound is characterized by the presence of dichloro, methylsulfonyl, and hydrazine functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-nitrotoluene and methylsulfonyl chloride.
Reaction Conditions: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Hydrazine Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate under controlled conditions to form 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity .
類似化合物との比較
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine can be compared with other similar compounds, such as:
2,6-Dichloro-4-(methylsulfonyl)aniline: Similar structure but lacks the hydrazine group.
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)amine: Similar structure but with an amine group instead of hydrazine.
2,6-Dichloro-4-(methylsulfonyl)phenylhydrazone: Contains a hydrazone group instead of hydrazine.
The uniqueness of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
111245-85-3 |
|---|---|
分子式 |
C7H8Cl2N2O2S |
分子量 |
255.12 g/mol |
IUPAC名 |
(2,6-dichloro-4-methylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-14(12,13)4-2-5(8)7(11-10)6(9)3-4/h2-3,11H,10H2,1H3 |
InChIキー |
YLXQKGWCNDMLSC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



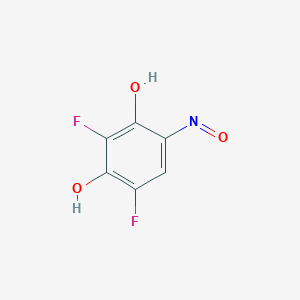

![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
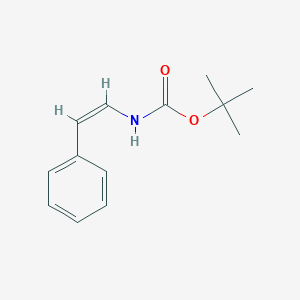
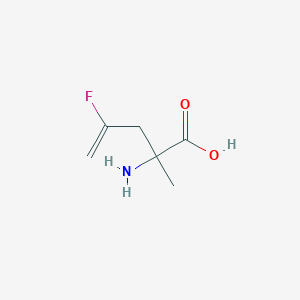
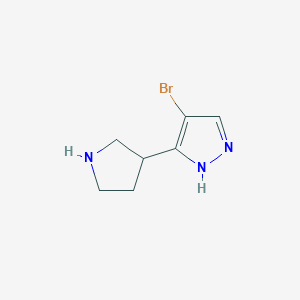
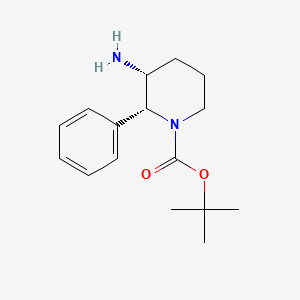
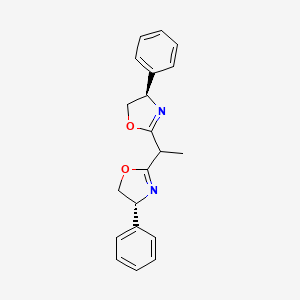
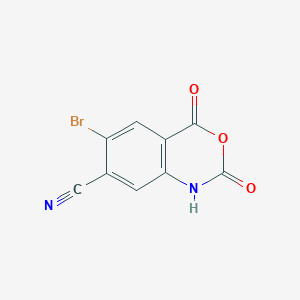
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)

![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
